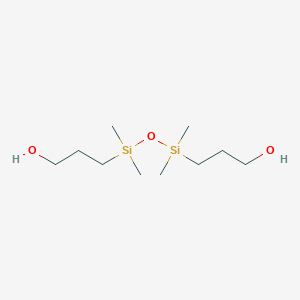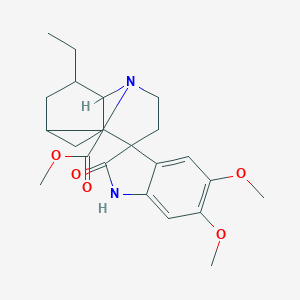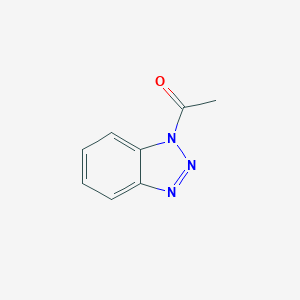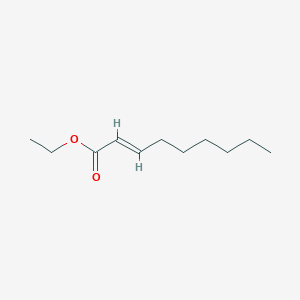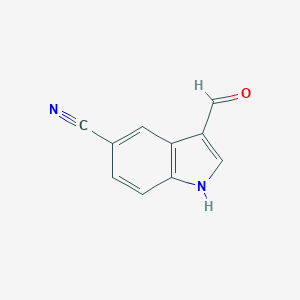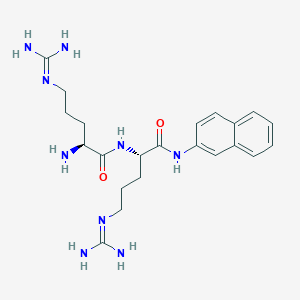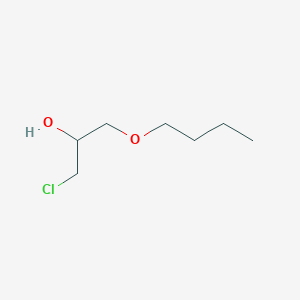
2-Propanol, 1-butoxy-3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-butoxy-3-chloro-, also known as butoxychlor, is a chlorinated hydrocarbon that has been used as a pesticide and herbicide. It was first introduced in the 1940s and has been used extensively in agriculture and horticulture. However, due to its potential toxicity, its use has been restricted or banned in many countries.
Mécanisme D'action
Butoxychlor acts as a pesticide by disrupting the nervous system of insects. It inhibits the function of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system.
Effets Biochimiques Et Physiologiques
Butoxychlor has been found to have harmful effects on the reproductive system, liver, and kidneys of laboratory animals. It has also been found to be toxic to aquatic organisms and birds. In humans, exposure to 2-Propanol, 1-butoxy-3-chloro- can cause skin irritation, respiratory problems, and gastrointestinal problems.
Avantages Et Limitations Des Expériences En Laboratoire
Butoxychlor can be used in laboratory experiments to study the effects of pesticides on living organisms. However, due to its potential toxicity, its use is limited and alternative methods are preferred.
Orientations Futures
1. Development of alternative pesticides that are less toxic to humans and the environment.
2. Further research on the mechanism of action of 2-Propanol, 1-butoxy-3-chloro- and other pesticides.
3. Development of methods to detect and monitor the levels of 2-Propanol, 1-butoxy-3-chloro- and other pesticides in the environment.
4. Investigation of the long-term effects of exposure to 2-Propanol, 1-butoxy-3-chloro- and other pesticides on human health.
5. Development of methods to mitigate the harmful effects of pesticides on the environment.
Méthodes De Synthèse
Butoxychlor can be synthesized by reacting 1-chloro-3-butoxypropane with sodium or potassium hydroxide in a solvent such as ethanol or methanol. The reaction produces 2-Propanol, 1-butoxy-3-chloro- and sodium or potassium chloride.
Applications De Recherche Scientifique
Butoxychlor has been extensively studied for its potential toxicity to humans and the environment. It has been found to have harmful effects on the reproductive system, liver, and kidneys of laboratory animals. It has also been found to be toxic to aquatic organisms and birds.
Propriétés
Numéro CAS |
16224-33-2 |
|---|---|
Nom du produit |
2-Propanol, 1-butoxy-3-chloro- |
Formule moléculaire |
C7H15ClO2 |
Poids moléculaire |
166.64 g/mol |
Nom IUPAC |
1-butoxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H15ClO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3 |
Clé InChI |
IZHGMMBZJWHGND-UHFFFAOYSA-N |
SMILES |
CCCCOCC(CCl)O |
SMILES canonique |
CCCCOCC(CCl)O |
Autres numéros CAS |
16224-33-2 |
Synonymes |
1-Butoxy-3-chloro-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



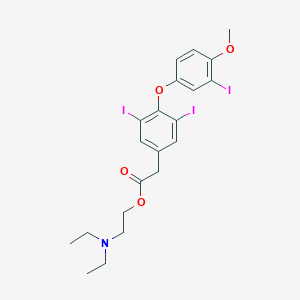
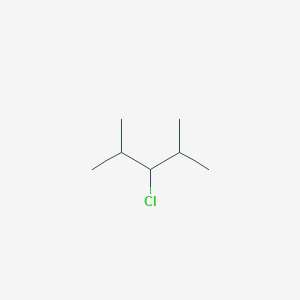
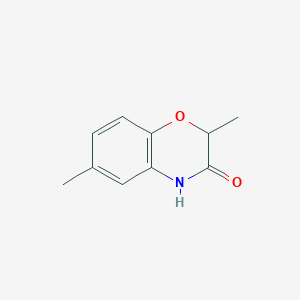
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
